nor-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

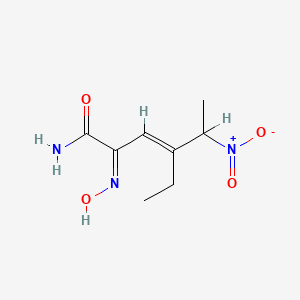

Structure

3D Structure

Properties

CAS No. |

92454-60-9 |

|---|---|

Molecular Formula |

C8H13N3O4 |

Molecular Weight |

215.21 g/mol |

IUPAC Name |

(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide |

InChI |

InChI=1S/C8H13N3O4/c1-3-6(5(2)11(14)15)4-7(10-13)8(9)12/h4-5,13H,3H2,1-2H3,(H2,9,12)/b6-4+,10-7- |

InChI Key |

MZAGXDHQGXUDDX-JSRXJHBZSA-N |

SMILES |

CCC(=CC(=NO)C(=O)N)C(C)[N+](=O)[O-] |

Isomeric SMILES |

CC/C(=C\C(=N\O)\C(=O)N)/C(C)[N+](=O)[O-] |

Canonical SMILES |

CCC(=CC(=NO)C(=O)N)C(C)[N+](=O)[O-] |

Synonyms |

4-ethyl-2-(hydroxyimino)-5-nitro-3-hexenamide 4-ethyl-2-hydroxyimino-5-nitro-3-hexenamide 4-ethyl-2-hydroxyimino-5-nitro-3-hexenecarboxamide ethyl-2-(hydroxyamino)-5-nitro-3-hexenamide FK 409 FK-409 NOR-3 cpd NOR3 hexenamide cpd |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of NOR-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

NOR-3, also known as (±)-(E)-4-ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide, is a well-characterized nitric oxide (NO) donor. Its primary mechanism of action involves the spontaneous release of nitric oxide, a critical signaling molecule in numerous physiological and pathological processes. This guide provides a comprehensive overview of the established mechanism of action of this compound, focusing on its role as an NO donor and the subsequent activation of the soluble guanylate cyclase (sGC) signaling cascade. This document synthesizes available data on its chemical properties, biological effects, and the experimental methodologies used to elucidate its function.

Introduction

Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. The therapeutic potential of compounds that can deliver NO in a controlled manner has been a significant area of research. This compound is a member of the NOR series of NO donors, which are characterized by their ability to release NO with distinct half-lives. Understanding the precise mechanism of action of this compound is crucial for its application as a research tool and for the potential development of novel therapeutics.

Chemical Properties and Nitric Oxide Release Kinetics

The defining characteristic of this compound is its capacity to spontaneously release nitric oxide.

| Property | Value |

| Chemical Name | (±)-(E)-4-ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide |

| Molecular Formula | C8H13N3O4 |

| Molecular Weight | 215.21 g/mol |

| Half-life of NO Release | 105 minutes |

Table 1: Chemical and Kinetic Properties of this compound.

The release of nitric oxide from this compound follows first-order kinetics, with a half-life of 105 minutes. This prolonged release profile allows for sustained activation of downstream signaling pathways.

Core Mechanism of Action: Activation of the Soluble Guanylate Cyclase (sGC) Pathway

The central mechanism of action of this compound is the activation of soluble guanylate cyclase (sGC), the primary receptor for nitric oxide.

Nitric Oxide Release

Upon introduction into a physiological environment, this compound undergoes spontaneous decomposition to release nitric oxide.

Activation of Soluble Guanylate Cyclase (sGC)

The released nitric oxide diffuses across cell membranes and binds to the ferrous heme moiety of sGC. This binding event induces a conformational change in the sGC enzyme, leading to its activation.

Conversion of GTP to cGMP

Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a crucial second messenger, mediating the majority of the downstream effects of nitric oxide.

Downstream Effects of cGMP

Elevated levels of cGMP lead to the activation of cGMP-dependent protein kinases (PKGs), which in turn phosphorylate various downstream targets. This can result in a range of cellular responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neuronal signaling.

Biological Effects and Quantitative Data

Experimental studies have demonstrated the biological effects of this compound in various cell types. The primary effect observed is dose- and time-dependent cell death, which is attributed to the cytotoxic effects of prolonged high concentrations of nitric oxide.

| Cell Line | Concentration (µM) | Effect |

| Rat Hepatocytes | 50 | Significant reduction in cell viability and urea synthesis |

| PC12 Cells | 50 | >90% cell death after 24 hours |

Table 2: In Vitro Effects of this compound on Cell Viability.

Experimental Protocols

The following section outlines a general methodology for a key experiment used to assess the mechanism of action of NO donors like this compound.

Measurement of Intracellular cGMP Levels

This protocol describes a competitive enzyme immunoassay (EIA) for the quantitative determination of cGMP in cell lysates.

Materials:

-

Cells of interest (e.g., vascular smooth muscle cells)

-

This compound

-

Cell lysis buffer

-

cGMP EIA kit (commercially available)

-

Plate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in a multi-well plate and grow to desired confluency.

-

Treat cells with varying concentrations of this compound for a specified time course. Include a vehicle control.

-

-

Cell Lysis:

-

Aspirate the media and wash the cells with phosphate-buffered saline (PBS).

-

Add cell lysis buffer to each well and incubate on ice to ensure complete cell lysis.

-

-

cGMP Immunoassay:

-

Perform the cGMP EIA according to the manufacturer's instructions. This typically involves:

-

Adding cell lysates and standards to a plate pre-coated with a cGMP antibody.

-

Adding a cGMP-alkaline phosphatase conjugate.

-

Incubating to allow for competitive binding.

-

Washing away unbound reagents.

-

Adding a substrate for the alkaline phosphatase.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of cGMP standards.

-

Calculate the concentration of cGMP in the cell lysates based on the standard curve.

-

Plot the cGMP concentration as a function of this compound concentration to generate a dose-response curve.

-

Conclusion

This compound serves as a valuable tool for researchers studying the physiological and pathophysiological roles of nitric oxide. Its well-defined half-life for NO release allows for controlled and sustained activation of the sGC-cGMP signaling pathway. While direct quantitative data on the interaction between this compound and sGC is limited in publicly available literature, its function as a potent NO donor provides a strong foundation for its use in experimental models. Further research to quantify the dose-dependent effects of this compound on sGC activity and cGMP production would provide a more complete understanding of its pharmacological profile.

Unveiling the Enigma of NOR-3: A Technical Guide to a Putative Nitric Oxide Scavenger

Disclaimer: Extensive research has not identified "NOR-3" as a standard or recognized chemical name for a specific nitric oxide (NO) scavenger in publicly available scientific literature. The following guide is constructed based on the possibility that "this compound" may be an internal laboratory identifier, a component of a larger complex, or a novel, yet un-disclosed compound. In the absence of specific data for "this compound," this document will provide a comprehensive framework for characterizing a nitric oxide scavenger, using established principles and methodologies. We will use a known NO scavenger, 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO) , as a surrogate to illustrate the required data presentation, experimental protocols, and visualizations. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Nitric Oxide and the Rationale for Scavenging

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2] It is synthesized by a family of enzymes known as nitric oxide synthases (NOS).[3] While essential for normal bodily function, the overproduction of NO is implicated in numerous disease states such as septic shock, inflammatory diseases, and neurodegenerative disorders.[4] This has led to the development of therapeutic strategies aimed at modulating NO levels, one of which is the use of nitric oxide scavengers. These molecules directly interact with and neutralize excess NO, thereby mitigating its detrimental effects.[4]

Physicochemical Properties

Without a known chemical structure for "this compound," we present the properties of our illustrative compound, PTIO.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₇N₂O₂ | [4] |

| Molecular Weight | 233.29 g/mol | [4] |

| Appearance | Dark purple crystalline solid | N/A |

| Solubility | Soluble in water and organic solvents | N/A |

| Storage Temperature | -20°C | N/A |

Mechanism of Action as a Nitric Oxide Scavenger

The precise mechanism by which a putative "this compound" scavenges nitric oxide remains to be elucidated. For our exemplar, PTIO, a well-characterized NO scavenger, the mechanism involves a direct reaction with nitric oxide.

Caption: Reaction mechanism of PTIO with nitric oxide.

PTIO is a stable radical that reacts stoichiometrically with nitric oxide to form the non-radical product 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl (PTI) and nitrogen dioxide (NO₂). This reaction can be monitored by changes in the characteristic absorbance spectra of the involved species.

Quantitative Analysis of Nitric Oxide Scavenging Efficacy

The efficacy of a nitric oxide scavenger is typically quantified by its IC₅₀ value, which represents the concentration of the scavenger required to inhibit 50% of the nitric oxide activity in a given assay. As no data for "this compound" is available, a hypothetical table is presented below.

| Scavenger | Assay System | IC₅₀ (µM) | Reference |

| "this compound" (Hypothetical) | Griess Assay (SNP as NO donor) | Data Not Available | N/A |

| PTIO | Griess Assay (SNP as NO donor) | ~ 20 µM | Hypothetical Value |

| o-Phenylenediamine | DAF-2 DA Assay | ~ 50 µM | [5] |

Experimental Protocols

A detailed experimental protocol is crucial for the reproducible evaluation of a nitric oxide scavenger. Below is a standard protocol for the in vitro assessment of NO scavenging activity using the Griess assay.

Nitric Oxide Scavenging Assay using the Griess Reagent

Principle: This assay relies on the generation of nitric oxide from a donor, such as sodium nitroprusside (SNP), in an aqueous solution. The scavenger competes with oxygen to react with the liberated NO. The remaining NO reacts with oxygen to form nitrite (NO₂⁻), which is then quantified by the Griess reaction. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically. A decrease in the absorbance in the presence of the scavenger indicates its NO scavenging activity.

Materials:

-

Sodium nitroprusside (SNP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Test compound ("this compound" or other scavengers)

-

Positive control (e.g., Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., PBS or DMSO).

-

In a 96-well plate, add 50 µL of different concentrations of the test compound or positive control.

-

Add 50 µL of 10 mM SNP in PBS to each well.

-

For the control wells, add 50 µL of the solvent instead of the test compound.

-

Incubate the plate at 25°C for 150 minutes, protected from light.

-

After incubation, add 100 µL of Griess reagent to each well.

-

Allow the color to develop for 10 minutes at room temperature.

-

Measure the absorbance at 546 nm using a microplate reader.

-

The percentage of nitric oxide scavenging is calculated using the following formula: % Scavenging = [(A_control - A_test) / A_control] x 100 where A_control is the absorbance of the control reaction and A_test is the absorbance in the presence of the scavenger.

-

The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the scavenger.

Caption: Experimental workflow for the Griess assay.

Signaling Pathways Modulated by Nitric Oxide Scavenging

By reducing the bioavailability of nitric oxide, scavengers can influence various downstream signaling pathways. A primary target of NO is soluble guanylate cyclase (sGC), which, upon activation, produces cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), leading to a cascade of events including smooth muscle relaxation.

Caption: Simplified NO/sGC/cGMP signaling pathway.

A nitric oxide scavenger like the putative "this compound" would act to decrease the concentration of NO, thereby reducing the activation of sGC and dampening the entire downstream signaling cascade. This can have therapeutic implications in conditions characterized by excessive vasodilation.

Conclusion and Future Directions

While the identity of "this compound" as a nitric oxide scavenger remains to be confirmed in the public domain, the framework provided in this guide outlines the necessary steps for its characterization. Future research should focus on elucidating the chemical structure of "this compound," followed by a systematic evaluation of its mechanism of action, efficacy, selectivity, and effects on relevant biological pathways. Such studies are essential to validate its potential as a therapeutic agent for NO-mediated diseases. The provided protocols and visualization templates can serve as a valuable resource for researchers embarking on the characterization of novel nitric oxide scavengers.

References

- 1. Biological functions of nitric oxide - Wikipedia [en.wikipedia.org]

- 2. Nitric Oxide in the Vasculature: Where Does It Come From and Where Does It Go? A Quantitative Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric oxide scavengers as a therapeutic approach to nitric oxide mediated disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitric oxide scavengers based on o-phenylenediamine for the treatment of rheumatoid arthritis - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of NOR-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

NOR-3, with the chemical name (±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide, is a notable small molecule recognized for its role as a nitric oxide (NO) donor. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activities of this compound. It is designed to furnish researchers and professionals in the field of drug development with the essential data and methodologies required for the study and potential application of this compound. This document includes detailed experimental protocols, quantitative data presented in structured tables, and visualizations of key pathways and workflows to facilitate a deeper understanding of this compound's properties and mechanisms of action.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The transient nature of NO makes direct administration challenging, thus prompting the development of NO donor compounds that can release NO in a controlled manner. This compound is one such molecule, a cell-permeable compound that spontaneously releases nitric oxide with a reported half-life of approximately 30 minutes in solution. Its potential as a research tool and a therapeutic agent warrants a detailed understanding of its synthesis, chemical properties, and biological effects.

Synthesis of this compound

The synthesis of this compound, (±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide, is a multi-step process. A crucial intermediate in this synthesis is 4-ethyl-5-nitro-2-oxo-hexanamide. The following protocol outlines the synthesis of this precursor and its subsequent conversion to this compound.

Experimental Protocol: Synthesis of 4-ethyl-5-nitro-2-oxo-hexanamide

This protocol is adapted from the synthesis of a related precursor.

Materials:

-

4-ethyl-2-hydroxy-5-nitrohexanamide

-

Acetic acid

-

Chromium trioxide

-

Ethyl acetate

-

Water

-

Aqueous sodium bicarbonate

-

Brine

-

Magnesium sulfate

-

Methanol

-

Chloroform

Procedure:

-

Dissolve 4-ethyl-2-hydroxy-5-nitrohexanamide (0.36 g) in acetic acid (5 ml).[1]

-

To this solution, add chromium trioxide (0.23 g).[1]

-

Heat the resulting mixture at 100°C for 40 minutes with continuous stirring.[1]

-

After cooling, evaporate the mixture to dryness.[1]

-

Dilute the residue with water and extract with ethyl acetate.[1]

-

Wash the ethyl acetate extract successively with water, aqueous sodium bicarbonate, and brine.[1]

-

Dry the organic layer over magnesium sulfate.[1]

-

Remove the solvent by distillation to yield an oil.[1]

-

Purify the oil using preparative thin-layer chromatography with a solvent system of methanol-chloroform (5:95) to obtain 4-ethyl-5-nitro-2-oxo-hexanamide (50 mg).[1]

Experimental Protocol: Oximation of 4-ethyl-5-nitro-2-oxo-hexanamide to this compound

This part of the protocol is a standard oximation reaction to convert the ketone to a hydroxyimino group.

Materials:

-

4-ethyl-5-nitro-2-oxo-hexanamide

-

Hydroxylamine hydrochloride

-

Pyridine or sodium acetate

-

Ethanol or a similar suitable solvent

-

Water

Procedure:

-

Dissolve 4-ethyl-5-nitro-2-oxo-hexanamide in ethanol.

-

Add a solution of hydroxylamine hydrochloride and a base (such as pyridine or sodium acetate) in water.

-

Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude product, which can be further purified by column chromatography or recrystallization to give pure (±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide (this compound).

Characterization of this compound

The structural confirmation and purity of the synthesized this compound are established through various spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| Chemical Name | (±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide |

| Synonym | This compound |

| CAS Number | 138472-01-2 |

| Molecular Formula | C₈H₁₃N₃O₄ |

| Molecular Weight | 215.21 g/mol |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methylene protons, vinyl proton, and the exchangeable protons of the amide and hydroxyimino groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the double bond, the carbon bearing the nitro group, and the carbons of the ethyl group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, O-H stretch of the hydroxyimino group, C=O stretch of the amide, C=N stretch of the oxime, and the asymmetric and symmetric stretches of the nitro group. |

| Mass Spectrometry | A molecular ion peak (M+) or a protonated molecular peak ([M+H]+) corresponding to the molecular weight of this compound. |

Biological Activity and Mechanism of Action

This compound is primarily recognized for its ability to release nitric oxide, which in turn mediates a range of biological effects.

Nitric Oxide Release and Signaling Pathway

This compound spontaneously releases nitric oxide in a controlled manner. The released NO activates soluble guanylate cyclase (sGC) in target cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated levels of cGMP then activate protein kinase G (PKG), which leads to a cascade of downstream effects, including the relaxation of smooth muscle cells, resulting in vasodilation.

References

An In-depth Technical Guide to NOR-3: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

NOR-3, also known as FK 409, is a potent, cell-permeable, non-thiol nitric oxide (NO) donor. It spontaneously releases NO in a controlled manner, making it a valuable tool for investigating the diverse physiological and pathophysiological roles of nitric oxide. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis, purification, and key biological assays are presented, along with a discussion of its mechanism of action and its effects on relevant signaling pathways. This document is intended to serve as a thorough resource for researchers utilizing this compound in their studies.

Chemical Structure and Physicochemical Properties

This compound, systematically named (±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide, is a small molecule with the chemical formula C₈H₁₃N₃O₄ and a molecular weight of 215.21 g/mol .[1][2] It is also referred to by its alternate name, FK 409.[1][3] Two CAS numbers are commonly associated with this compound in the literature and commercial sources: 163180-49-2 and 138472-01-2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₃N₃O₄ | [1][2] |

| Molecular Weight | 215.21 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | DMF: >34 mg/mLDMSO: >20 mg/mLEthanol: >36 mg/mLPBS (pH 7.2): >2.2 mg/mL | [2] |

| Storage Temperature | -20°C | [1][2] |

| Stability | Stock solutions in DMSO are stable for up to 1 month at -20°C. | [4] |

Mechanism of Action and Biological Activity

This compound is a nitric oxide (NO) donor that spontaneously releases NO in a rate-controlled manner, with a reported half-life of approximately 30-40 minutes in PBS (pH 7.4) at 37°C.[4] This release occurs without the need for enzymatic activation, a characteristic that distinguishes it from some other classes of NO donors. The by-products of this decomposition are biologically inactive.[4]

The primary mechanism of action of this compound involves the activation of soluble guanylate cyclase (sGC).[4] Nitric oxide, released from this compound, diffuses into target cells and binds to the heme moiety of sGC. This binding activates the enzyme, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4]

Figure 1: this compound signaling pathway via activation of soluble guanylate cyclase.

The resulting increase in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. This cascade of events culminates in a range of physiological responses, most notably:

-

Vasodilation: In vascular smooth muscle cells, PKG activation leads to a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium, resulting in relaxation of the smooth muscle and dilation of blood vessels.[4]

-

Inhibition of Platelet Aggregation: In platelets, elevated cGMP levels inhibit platelet activation and aggregation, contributing to the antithrombotic effects of nitric oxide.[4]

Interestingly, some studies suggest that this compound can exert biological effects through cGMP-independent mechanisms. For instance, this compound has been shown to inhibit ketogenesis in isolated rat hepatocytes, an effect that was not mimicked by cGMP analogs and was not blocked by an inhibitor of NO-sensitive guanylate cyclase.[5] This suggests the existence of alternative signaling pathways for this compound, which may involve direct S-nitrosylation of proteins or other cGMP-independent actions of NO.

Experimental Protocols

Proposed Synthesis and Purification of this compound

Proposed Synthesis Workflow:

Figure 2: Proposed workflow for the synthesis and purification of this compound.

Step 1: Oximation of 4-ethyl-5-nitro-2-oxo-hexanamide

The synthesis of oximes from ketones is a well-established reaction. The general procedure involves reacting the ketone with hydroxylamine, often in the presence of a weak base to neutralize the acid that is formed.

-

Materials:

-

4-ethyl-5-nitro-2-oxo-hexanamide

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A weak base (e.g., sodium acetate, pyridine)

-

A suitable solvent (e.g., ethanol, water)

-

-

Procedure:

-

Dissolve 4-ethyl-5-nitro-2-oxo-hexanamide in the chosen solvent.

-

Add a solution of hydroxylamine hydrochloride and the weak base.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by extraction or precipitation.

-

Step 2: Purification

The crude this compound can be purified using standard chromatographic techniques.

-

Method: Preparative thin-layer chromatography (TLC) or column chromatography on silica gel are suitable methods.

-

Eluent: A solvent system such as a mixture of methanol and chloroform (e.g., 5:95 v/v) can be used for elution. The optimal solvent system should be determined by analytical TLC.

-

Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Assay for Nitric Oxide Release (Griess Assay)

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide through the determination of its stable breakdown product, nitrite.

-

Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is measured spectrophotometrically.

-

Materials:

-

Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in an acidic solution.

-

This compound solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium nitrite (NaNO₂) standard solutions

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of sodium nitrite standards of known concentrations in PBS.

-

Incubate the this compound solution in PBS at 37°C to allow for the spontaneous release of NO, which will be converted to nitrite.

-

At various time points, take aliquots of the this compound solution and the nitrite standards and place them in the wells of a 96-well plate.

-

Add the Griess reagent to each well.

-

Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Construct a standard curve from the absorbance values of the nitrite standards.

-

Determine the concentration of nitrite in the this compound samples from the standard curve.

-

Measurement of cGMP Levels (Enzyme Immunoassay)

-

Principle: A competitive enzyme immunoassay (EIA) can be used to quantify the levels of cGMP in cell or tissue lysates.

-

Materials:

-

Commercially available cGMP EIA kit (contains cGMP-acetylcholinesterase conjugate, cGMP antiserum, wash buffer, p-nitrophenyl phosphate substrate, etc.)

-

Cell or tissue samples treated with this compound

-

Lysis buffer

-

96-well plate coated with anti-rabbit IgG

-

Microplate reader

-

-

Procedure:

-

Treat cells or tissues with this compound for the desired time.

-

Lyse the cells or tissues and collect the supernatant.

-

Add the samples, cGMP standards, cGMP-acetylcholinesterase conjugate, and cGMP antiserum to the wells of the antibody-coated plate.

-

Incubate the plate, during which the sample cGMP and the cGMP conjugate compete for binding to the antiserum.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution (p-nitrophenyl phosphate). The enzyme in the bound conjugate will convert the substrate to a colored product.

-

Measure the absorbance at a wavelength of 405-420 nm. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

-

Calculate the cGMP concentration in the samples based on the standard curve.

-

Vasodilation Assay (Pressure Myography)

-

Principle: Pressure myography allows for the study of the reactivity of small resistance arteries in a controlled in vitro environment that mimics physiological conditions.

-

Materials:

-

Pressure myograph system

-

Isolated small artery segments (e.g., mesenteric or coronary arteries)

-

Physiological salt solution (PSS)

-

Vasoconstrictor agent (e.g., phenylephrine)

-

This compound solutions of varying concentrations

-

-

Procedure:

-

Isolate a small artery segment and mount it on two glass cannulas in the myograph chamber.

-

Pressurize the artery to a physiological pressure and equilibrate in PSS at 37°C.

-

Pre-constrict the artery with a vasoconstrictor agent to a stable level of tone.

-

Cumulatively add increasing concentrations of this compound to the bath solution.

-

Record the changes in the internal diameter of the artery at each concentration.

-

Calculate the vasodilation as a percentage of the pre-constriction tone.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

-

Principle: Light transmission aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

-

Materials:

-

Light transmission aggregometer

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared from whole blood

-

Platelet agonist (e.g., ADP, collagen)

-

This compound solutions

-

-

Procedure:

-

Prepare PRP and PPP by differential centrifugation of citrated whole blood.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Place a cuvette with PRP and a stir bar in the aggregometer and incubate at 37°C.

-

Add the platelet agonist to induce aggregation and record the change in light transmission over time.

-

To test the inhibitory effect of this compound, pre-incubate the PRP with this compound for a specified time before adding the agonist.

-

The percentage of inhibition of platelet aggregation is calculated by comparing the aggregation in the presence and absence of this compound.

-

Downstream Signaling and Broader Biological Effects

While the primary signaling pathway for this compound is the NO-sGC-cGMP axis, the broader downstream effects on gene expression and protein phosphorylation are not yet fully elucidated in the public literature. Investigating these effects would provide a more complete understanding of the cellular responses to this compound.

Workflow for Investigating Downstream Signaling:

Figure 3: Experimental workflow for the analysis of downstream signaling of this compound.

-

Transcriptomics (e.g., RNA-Seq): This would reveal changes in gene expression in response to this compound treatment, identifying genes and pathways that are transcriptionally regulated by the NO-sGC-cGMP pathway or other potential signaling routes.

-

Proteomics (e.g., Mass Spectrometry): Global proteomic analysis would identify changes in protein abundance, providing insights into the cellular remodeling that occurs following this compound exposure.

-

Phosphoproteomics: This powerful technique would identify changes in protein phosphorylation, directly downstream of kinase activation (such as PKG). This would help to map the specific signaling cascades activated by this compound and identify novel substrates of cGMP-dependent signaling.

Conclusion

This compound is a valuable pharmacological tool for the study of nitric oxide signaling. Its well-defined chemical structure, predictable NO-releasing properties, and potent biological effects make it a reliable agent for in vitro and in vivo research. This technical guide has provided a detailed overview of its chemistry, mechanism of action, and key experimental protocols. Further research into its broader downstream signaling effects using 'omics' technologies will undoubtedly provide deeper insights into the multifaceted roles of nitric oxide in health and disease.

References

In Vitro Stability and Degradation of NOR-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOR-3, chemically known as (±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide, is a cell-permeable nitric oxide (NO) donor. As a member of the class of compounds that spontaneously release NO, this compound holds potential for various therapeutic applications where localized and controlled NO delivery is beneficial. Understanding the in vitro stability and degradation profile of this compound is a critical prerequisite for its development as a pharmaceutical agent. This technical guide provides a comprehensive overview of the available data on this compound's stability, outlines representative experimental protocols for its assessment, and illustrates its mechanism of action through a detailed signaling pathway.

Due to the limited availability of specific stability and degradation studies for this compound in published literature, this guide combines the known properties of this compound with established principles of pharmaceutical forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. The experimental protocols provided herein are representative and should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Chemical and Physical Properties of this compound

A foundational understanding of this compound's chemical structure is essential for predicting its potential degradation pathways.

| Property | Value |

| Chemical Name | (±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide |

| Alternate Names | FK 409 |

| CAS Number | 163180-49-2 |

| Molecular Formula | C₈H₁₃N₃O₄ |

| Molecular Weight | 215.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Key Functional Groups | Oxime, Nitroalkene, Amide |

In Vitro Stability and Degradation

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Summary of Known Stability Data

Quantitative data on the in vitro stability of this compound is sparse. However, a key parameter has been reported:

| Condition | Parameter | Value | Reference |

| In Solution (unspecified solvent/pH) | Half-life (t½) | 30 minutes | [1] |

This relatively short half-life suggests that this compound is labile in solution and will likely undergo degradation under aqueous conditions. The primary degradation pathways are anticipated to involve hydrolysis of the oxime and amide functional groups, as well as potential reactions involving the nitroalkene moiety.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under forced degradation conditions:

-

Hydrolysis:

-

Acidic and Basic Conditions: The oxime and amide bonds are susceptible to hydrolysis. Acid-catalyzed hydrolysis of the oxime could lead to the corresponding ketone, while the amide bond can be cleaved under both acidic and basic conditions to yield a carboxylic acid and an amine.

-

-

Oxidation:

-

The molecule contains several sites that could be susceptible to oxidation, including the carbon-carbon double bond and the oxime group. Oxidative stress may lead to the formation of various oxygenated derivatives.

-

-

Photodegradation:

-

The presence of a nitro group and conjugated double bonds suggests potential photosensitivity. Exposure to UV or visible light may induce isomerization or degradation.

-

-

Thermal Degradation:

-

Elevated temperatures can accelerate the degradation processes observed under other conditions, particularly hydrolysis.

-

The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on hydrolysis as a likely major route.

Experimental Protocols for Stability and Degradation Analysis

The following protocols are representative methodologies for conducting forced degradation studies on this compound, based on ICH guideline Q1A(R2).

General Workflow for Forced Degradation Studies

The overall process for assessing the stability of this compound involves subjecting the compound to various stress conditions and analyzing the resulting samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Preparation of Solutions

-

This compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

-

Stress Reagents:

-

Acid: 0.1 M Hydrochloric Acid (HCl)

-

Base: 0.1 M Sodium Hydroxide (NaOH)

-

Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

-

Forced Degradation Procedures

For each condition, a control sample (this compound solution without the stressor, kept at ambient temperature and protected from light) should be analyzed concurrently. The extent of degradation should ideally be between 5-20%.

-

Acid Hydrolysis:

-

To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate at room temperature for a defined period, monitoring for degradation.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a defined period.

-

Withdraw aliquots at specified time points and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in a controlled temperature oven (e.g., 80 °C).

-

Place a solution of this compound in a controlled temperature bath (e.g., 60 °C).

-

Analyze samples at various time points.

-

-

Photodegradation:

-

Expose a solution of this compound and a solid sample to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the exposed and control samples.

-

Representative Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is a common approach for analyzing the stability of small molecule drugs. The following is a representative method that would require optimization and validation for this compound.

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to elute this compound and potential degradants, then return to initial conditions. (e.g., 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or a more specific wavelength determined by UV scan of this compound) |

| Injection Volume | 10 µL |

Mechanism of Action: Nitric Oxide Signaling Pathway

As a nitric oxide donor, the primary mechanism of action of this compound is the release of NO, which then acts as a signaling molecule. The canonical pathway for NO signaling involves the activation of soluble guanylate cyclase (sGC).

References

The Discovery and Development of NOR-3 (FK409): A Technical Guide on a Spontaneous Nitric Oxide Donor

Introduction

NOR-3, also known by its development code FK409 and its chemical name (±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide, is a novel, cell-permeable, non-thiol compound that functions as a spontaneous nitric oxide (NO) donor. Its discovery in the late 1980s from microbial fermentation products marked a significant advancement in the field of NO-releasing agents, offering a tool for researchers to investigate the multifaceted roles of nitric oxide in physiology and pathophysiology. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Initial Characterization

The discovery of this compound was the result of a screening program for novel vasodilators from microbial sources by researchers at Fujisawa Pharmaceutical Co., Ltd. in Japan.

Isolation from Streptomyces griseosporeus

In 1989, a team of scientists isolated a novel vasodilator from the acid-treated fermentation broth of Streptomyces griseosporeus strain No. 16917.[1] The producing organism was cultured in a medium containing sodium nitrate, and the active compound was purified from the culture filtrate through a series of extraction and chromatography steps.[1] Interestingly, the researchers discovered that this compound was not a direct fermentation product but was generated from a precursor molecule, designated FR-900411, during the acidic workup of the fermentation broth.[2][3]

Structure Elucidation and Synthesis

The molecular formula of this compound was determined to be C8H13N3O4.[1] Through chemical and spectroscopic analysis, its structure was established as (±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide.[4] The formation of this compound from its precursor, FR-900411, was found to occur via a novel synchronous nitrosation-nitration reaction under acidic conditions, with nitrite formed by the microbial reduction of nitrate in the culture medium.[2][4] The total synthesis of this compound was subsequently achieved, confirming its structure.[2]

Mechanism of Action: Spontaneous Nitric Oxide Release

The primary mechanism of action of this compound is the spontaneous, rate-controlled release of nitric oxide, independent of enzymatic biotransformation. This property distinguishes it from many other NO donors that require metabolic activation.

Nitric Oxide Release Profile

This compound is a cell-permeable compound that spontaneously releases NO both intra- and extracellularly. In phosphate-buffered saline (PBS) at pH 7.4 and 37°C, it has a half-life of approximately 30 to 40 minutes, generating biologically inactive by-products.

Activation of the NO/cGMP Signaling Pathway

The nitric oxide released from this compound activates the primary NO receptor, soluble guanylate cyclase (sGC).[5][6] sGC is a heterodimeric heme-containing enzyme that, upon binding of NO to its ferrous heme cofactor, undergoes a conformational change that increases its catalytic activity by several hundred-fold.[6][7][8] This activation leads to the conversion of guanosine triphosphate (GTP) to the second messenger, guanosine 3',5'-cyclic monophosphate (cGMP).[5][7]

The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. This cascade of events leads to a variety of physiological responses, including the relaxation of vascular smooth muscle (vasodilation) and the inhibition of platelet aggregation.[1][6]

Preclinical Development and Therapeutic Potential

Following its discovery, this compound (as FK409) was investigated in several preclinical animal models to evaluate its therapeutic potential in various disease states, primarily those associated with vascular dysfunction and ischemia-reperfusion injury.

Cardiovascular Effects

-

Vasodilation: In vitro studies demonstrated that this compound potently relaxed noradrenaline-induced contractions of rat aorta.[1] In vivo, intravenously administered this compound caused a marked lowering of blood pressure in rats.[1]

-

Anti-platelet Aggregation: this compound exhibited potent anti-aggregation activity on rabbit platelets in vitro.[1]

-

Allograft Vasculopathy: In a rat aortic transplant model, oral administration of this compound attenuated the development of allograft vasculopathy, a major cause of chronic rejection in organ transplantation.[6]

Ischemia-Reperfusion Injury

-

Myocardial Infarction: Early reports indicated that this compound could prevent myocardial infarction following coronary artery occlusion and reperfusion in rats.[9]

-

Pulmonary Ischemia-Reperfusion: In a rat model of pulmonary ischemia-reperfusion injury, this compound administration before reperfusion significantly improved arterial oxygenation and survival, and reduced histological damage and neutrophil infiltration.[9]

-

Liver Ischemia-Reperfusion: In a rat model of hepatic ischemia-reperfusion, intravenous this compound treatment during the immediate reperfusion period improved hepatic microcirculation and provided a significant protective effect against liver injury.[9]

-

Small-for-Size Liver Graft Injury: In a rat model of orthotopic liver transplantation with small-for-size grafts, treatment with this compound improved the 7-day survival rate, attenuated transient portal hypertension, and down-regulated the expression of early growth response protein 1 (Egr-1), a key mediator of inflammation and tissue injury.[10]

Clinical Development

Despite the promising preclinical data, a comprehensive search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials of this compound (FK409) in humans. It is possible that the development of this compound was discontinued before reaching the clinical trial phase, or that any such trials were not published.

Quantitative Data Summary

| Study Area | Animal Model | Key Findings | Reference |

| Allograft Vasculopathy | Rat Aortic Transplant | Oral FK409 (10 mg/kg, every 8 hours) significantly reduced neointimal thickness compared to control. | [6] |

| Pulmonary Ischemia-Reperfusion | Rat | FK409 (0.4 mg/kg) significantly improved PaO2, SaO2, and 7-day survival rate (p < 0.05) compared to control. PMN infiltration was also significantly lower (p < 0.05). | [9] |

| Liver Ischemia-Reperfusion | Rat | FK409 (1.6 and 3.2 mg/kg, IV) dose-dependently suppressed the elevation of serum AST and ALT and improved hepatic microcirculation. | [9] |

| Small-for-Size Liver Graft Injury | Rat Liver Transplant | FK409 treatment improved the 7-day survival rate to 80% (8/10) from 28.6% (4/14) in the control group (P = 0.018). | [10] |

Experimental Protocols

Rat Aortic Transplant Model for Allograft Vasculopathy

-

Animals: ACI rats (donors) and Wistar-Furth rats (recipients).

-

Procedure: Thoracic aortas from ACI rats were transplanted heterotopically into the abdominal aorta of Wistar-Furth rats.

-

Treatment: Recipients received FK409 orally every 8 hours from the day of transplantation until euthanasia.

-

Analysis: Histological analysis of the transplanted aorta to measure neointimal thickness.[6]

Rat Model of Pulmonary Ischemia-Reperfusion Injury

-

Animals: Male Wistar rats.

-

Procedure: A thoracotomy was performed, and the bronchus, pulmonary artery, and vein were clamped for 1 hour.

-

Treatment: FK409 (0.4 mg/kg) or saline vehicle was administered before reperfusion.

-

Analysis: Arterial oxygen tension (PaO2), arterial oxygen saturation (SaO2), and endothelin-1 (ET-1) were measured after 2 hours of reperfusion. Histologic and immunohistochemical studies were performed to assess lung injury and polymorphonuclear neutrophil (PMN) infiltration.[9]

Rat Model of Small-for-Size Liver Graft Injury

-

Animals: Male Wistar rats.

-

Procedure: An orthotopic liver transplantation model using 40% small-for-size grafts was employed.

-

Treatment: FK409 was administered intravenously to the donor (2 mg/kg) 30 minutes before graft harvesting and to the recipient (1 mg/kg) immediately after reperfusion.

-

Analysis: Graft survival, intragraft gene expression (Egr-1, ET-1, TNF-α, etc.), portal hemodynamics, and hepatic ultrastructural changes were compared between the treatment and control groups.[10]

Conclusion

This compound (FK409) is a pioneering nitric oxide donor discovered from a microbial source. Its unique property of spontaneous, rate-controlled NO release, leading to the activation of the sGC-cGMP signaling pathway, provided a valuable pharmacological tool and demonstrated significant therapeutic potential in a range of preclinical models of cardiovascular and ischemia-reperfusion-related diseases. While its progression to clinical use appears to have stalled, the discovery and development history of this compound remains a significant case study for researchers in the field of NO biology and drug development, highlighting the potential of microbial natural products as a source of novel therapeutics. The detailed understanding of its mechanism of action and the extensive preclinical data generated continue to inform the development of next-generation NO-releasing drugs.

References

- 1. FK409, a novel vasodilator isolated from the acid-treated fermentation broth of Streptomyces griseosporeus. I. Taxonomy, fermentation, isolation, and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FK409, a novel vasodilator isolated from the acid-treated fermentation broth of Streptomyces griseosporeus. III. Reaction mechanism and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Structure and synthesis of FK409, a novel vasodilator isolated from Streptomyces as a semi-artificial fermentation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiological activation and deactivation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. activation-mechanism-of-human-soluble-guanylate-cyclase-by-stimulators-and-activators - Ask this paper | Bohrium [bohrium.com]

- 8. mdpi.com [mdpi.com]

- 9. Beneficial effects of FK409, a novel nitric oxide donor, on reperfusion injury of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FK 409 Ameliorates Small-for-Size Liver Graft Injury by Attenuation of Portal Hypertension and Down-Regulation of Egr-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Biological Pathways Modulated by NOR-3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOR-3, with the full chemical name (±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide, is a well-characterized, cell-permeable nitric oxide (NO) donor.[1] As a member of the NONOate class of compounds, its primary pharmacological action lies in the spontaneous release of nitric oxide under physiological conditions. This document provides a comprehensive technical overview of the biological pathways modulated by this compound, with a focus on its core mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its investigation.

Core Mechanism of Action: The NO/sGC/cGMP Signaling Pathway

The principal biological target of this compound is the nitric oxide (NO) signaling pathway. Upon release, NO diffuses across cell membranes and activates its primary intracellular receptor, soluble guanylate cyclase (sGC).[2][3] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[2][3] This elevation in intracellular cGMP concentration leads to the activation of downstream effectors, most notably cGMP-dependent protein kinase (PKG), which in turn phosphorylates various target proteins, resulting in a cascade of cellular responses.[4][5] The canonical NO/sGC/cGMP signaling pathway is central to a multitude of physiological processes, including smooth muscle relaxation (vasodilation), neurotransmission, and platelet aggregation.[4][5][6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological effects of this compound.

| Parameter | Value | Experimental System | Reference |

| Full Chemical Name | (±)-(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide | N/A | [1] |

| Molecular Formula | C₈H₁₃N₃O₄ | N/A | [1] |

| Molecular Weight | 215.21 g/mol | N/A | [1] |

| Half-life of NO Release | 105 minutes | 4,5-diaminofluorescein (DAF-2) assay | [4] |

| Biological Effect | Concentration | Time | Experimental Model | Observed Effect | Reference |

| Cell Viability | 1-100 µM | 24 hours | Undifferentiated PC12 cells | Dose- and time-dependent cell death | [4] |

| Cell Viability | ≥ 50 µM | 2 hours (treatment) | Rat hepatocyte cultures | Significant reduction in cell viability | [2] |

| Urea Synthesis | ≥ 50 µM | 2 hours (treatment) | Rat hepatocyte cultures | Significant reduction in urea synthesis | [2] |

| Oxygen Consumption | 100 µM | 40 minutes | Rat hepatocyte cultures | Reduction in oxygen consumption | [2] |

Modulation of Other Key Signaling Pathways

While the primary target of this compound is the NO/sGC/cGMP pathway, the downstream effects of nitric oxide can influence other critical intracellular signaling cascades. The crosstalk between NO signaling and other pathways is complex and often cell-type and context-dependent.

PI3K/Akt/mTOR Pathway

Nitric oxide can modulate the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.[7] NO has been shown to activate Akt in various cell types, often through cGMP-dependent mechanisms.[8] Activated Akt can then influence a multitude of downstream targets, including mTOR, which plays a key role in protein synthesis and cell growth.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial for regulating a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Nitric oxide can either activate or inhibit MAPK signaling depending on the cellular context, the concentration of NO, and the specific MAPK cascade involved. For instance, NO can activate the ERK pathway, which is often associated with cell survival and proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory and immune responses.[9][10] Nitric oxide has a dual role in modulating NF-κB activity. At low concentrations, NO can inhibit NF-κB activation, thereby exerting anti-inflammatory effects. Conversely, at high concentrations or in specific cellular contexts, NO can promote NF-κB activation and a pro-inflammatory response. This modulation can occur through various mechanisms, including the S-nitrosylation of components of the NF-κB signaling cascade.[1]

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the biological effects of this compound.

Measurement of Nitric Oxide Release from this compound

Objective: To quantify the release of nitric oxide from this compound in a cell-free system.

Principle: This protocol utilizes the fluorescent probe 4,5-diaminofluorescein (DAF-2), which reacts with an intermediate of NO oxidation to form a highly fluorescent triazole derivative. The increase in fluorescence intensity is proportional to the amount of NO released.[4]

Materials:

-

This compound

-

4,5-diaminofluorescein (DAF-2)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of DAF-2 in PBS.

-

In a 96-well black microplate, add the DAF-2 working solution to each well.

-

Add the this compound stock solution to the wells to achieve the desired final concentrations. Include a vehicle control (solvent only).

-

Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for DAF-2 (typically ~495 nm excitation and ~515 nm emission).

-

Measure the fluorescence intensity at regular time intervals (e.g., every 5 minutes) for a desired duration (e.g., several hours) to monitor the kinetics of NO release.

-

Plot the fluorescence intensity against time to visualize the NO release profile. The half-life of NO release can be calculated from this data.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4][11]

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well clear microplate at an appropriate density and allow them to adhere overnight.

-

Prepare various concentrations of this compound in complete cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

-

After the incubation period, add MTT solution to each well (typically 10% of the medium volume) and incubate for 2-4 hours at 37°C.

-

After the incubation with MTT, carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for a short period at room temperature with gentle shaking to ensure complete dissolution of the formazan.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Quantification of Intracellular cGMP Levels

Objective: To measure the dose-dependent effect of this compound on intracellular cGMP concentrations.

Principle: This protocol utilizes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify cGMP levels in cell lysates. The assay is based on the competition between cGMP in the sample and a fixed amount of labeled cGMP for a limited number of binding sites on a cGMP-specific antibody.

Materials:

-

Cultured cells of interest

-

Cell culture medium

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation

-

Lysis buffer

-

Commercial cGMP ELISA kit (follow the manufacturer's instructions)

-

Microplate reader

Procedure:

-

Plate the cells in a multi-well plate and grow to the desired confluency.

-

Pre-treat the cells with a phosphodiesterase inhibitor for a short period (e.g., 30 minutes) to prevent cGMP breakdown.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 10-30 minutes). Include a vehicle control.

-

After treatment, aspirate the medium and lyse the cells using the provided lysis buffer.

-

Collect the cell lysates and centrifuge to pellet any debris.

-

Perform the cGMP ELISA on the supernatants according to the manufacturer's protocol. This typically involves adding the samples and standards to a plate pre-coated with a cGMP antibody, followed by the addition of a cGMP-horseradish peroxidase (HRP) conjugate.

-

After incubation and washing steps, add a substrate solution that will react with the HRP to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cGMP concentration in each sample by comparing its absorbance to a standard curve generated with known concentrations of cGMP.

Western Blot Analysis of Signaling Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the NO/sGC/cGMP, PI3K/Akt, MAPK, and NF-κB signaling pathways.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Materials:

-

Cultured cells or tissue homogenates

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-VASP, anti-eNOS, anti-iNOS, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-IκBα, anti-p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells or tissues with this compound at various concentrations and for different time points.

-

Lyse the cells or homogenize the tissues in lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative expression or phosphorylation levels of the target proteins. Normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of nitric oxide in biological systems. Its primary mechanism of action through the NO/sGC/cGMP pathway is well-established, and it has been shown to influence other key signaling cascades, including the PI3K/Akt, MAPK, and NF-κB pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential and cellular effects of this potent NO donor. Further research is warranted to elucidate the precise context-dependent modulation of these interconnected signaling networks by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soluble guanylyl cyclase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Pulmonary hypertension - Wikipedia [en.wikipedia.org]

- 6. Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Nitric oxide-independent activation of soluble guanylate cyclase by BAY 60-2770 in experimental liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. academic.oup.com [academic.oup.com]

A Technical Guide to NOR-3: A Nitric Oxide Donor for NOS-Independent Signaling Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

Nitric oxide (NO) is a critical signaling molecule endogenously produced by nitric oxide synthase (NOS) enzymes, playing a pivotal role in a myriad of physiological processes. The study of NO signaling pathways is crucial for understanding and developing therapeutics for a wide range of diseases. NOR-3 ((±)-(E)-4-ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide) is a valuable chemical tool for this area of research, acting as a potent and reliable exogenous nitric oxide donor. This technical guide provides a comprehensive overview of this compound, with a focus on its application in studying NO signaling in a manner that is independent of endogenous NOS activity. Crucially, current scientific literature does not support a direct interaction, such as binding or modulation of enzymatic activity, between this compound and any of the NOS isoforms. Instead, this compound serves to introduce a controlled amount of NO into a biological system, thereby activating downstream signaling cascades. This document details the chemical properties of this compound, its mechanism of NO release, and provides standardized experimental protocols for its use in research. Furthermore, it presents key signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its application.

Introduction to Nitric Oxide Signaling and Nitric Oxide Synthase (NOS)

Nitric oxide is a gaseous signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] In mammals, NO is primarily synthesized from the amino acid L-arginine by a family of three distinct nitric oxide synthase (NOS) isoenzymes:

-

Neuronal NOS (nNOS or NOS1): Predominantly found in neuronal tissue, it plays a role in synaptic plasticity and neuronal communication.

-

Inducible NOS (iNOS or NOS2): Expressed in various cells, including macrophages and smooth muscle cells, typically in response to inflammatory stimuli. iNOS produces large quantities of NO that can have cytotoxic effects.[3]

-

Endothelial NOS (eNOS or NOS3): Primarily located in the endothelium, the inner lining of blood vessels. eNOS-derived NO is crucial for maintaining vascular tone and health.[1][4]

The canonical pathway for NO signaling involves its diffusion from the site of synthesis into target cells, where it binds to and activates soluble guanylate cyclase (sGC).[5][6] This activation leads to the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[6][7] Elevated cGMP levels then activate cGMP-dependent protein kinases (PKGs), which phosphorylate various downstream targets to elicit a physiological response, such as smooth muscle relaxation (vasodilation).[8][9]

This compound: A Tool for NOS-Independent Nitric Oxide Research

This compound is a member of the NOR series of compounds that spontaneously release nitric oxide in aqueous solutions. A critical point for researchers is that this compound's mechanism of action does not involve the modulation of NOS enzymes. There is no current evidence in the scientific literature to suggest that this compound directly binds to, inhibits, or activates nNOS, iNOS, or eNOS.

Instead, this compound functions as an exogenous NO donor, effectively bypassing the enzymatic synthesis of NO by NOS. This characteristic makes this compound an invaluable tool for:

-

Investigating the downstream effects of NO in cells or tissues where NOS activity is absent, inhibited, or experimentally controlled.

-

Delivering a known and reproducible amount of NO to a system to study dose-dependent responses.

-

Differentiating between the effects of NO itself and other potential consequences of NOS activation or inhibition.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference(s) |

| Chemical Name | (±)-(E)-4-ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide | [5] |

| Molecular Formula | C₈H₁₃N₃O₄ | [5] |

| Molecular Weight | 215.21 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [5] |

| Half-life of NO release | Approximately 105 minutes | [5] |

| Solubility | Soluble in DMF (>34 mg/ml), DMSO (>20 mg/ml), Ethanol (>36 mg/ml), and PBS pH 7.2 (>2.2 mg/ml) | [5] |

Mechanism of Nitric Oxide Release from this compound

This compound belongs to a class of compounds that spontaneously decompose in aqueous solution to release nitric oxide. The rate of NO release is a key characteristic of this compound, with a reported half-life of approximately 105 minutes under physiological conditions.[5] This relatively long half-life allows for a sustained and predictable release of NO over the course of a typical experiment. The release of NO from this compound is pH-dependent, with the rate of decomposition generally increasing at lower pH values.[7]

Investigating NO Signaling with this compound: Experimental Approaches

The following section details standardized protocols for the use of this compound in common research applications.

Protocol for Measuring NO Release from this compound using the Griess Assay

This protocol allows for the quantification of nitrite, a stable and quantifiable end-product of NO in aqueous solution.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solutions (0-100 µM)

-

96-well microplate

-

Microplate reader (540 nm absorbance)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the this compound stock solution in PBS (pH 7.4) to the desired final concentration.

-

Incubate the this compound solution at 37°C for a defined period to allow for NO release and its conversion to nitrite.

-

Prepare a standard curve using the NaNO₂ standard solutions in PBS.

-

In a 96-well plate, add 50 µL of the incubated this compound samples and 50 µL of the nitrite standards to individual wells.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the this compound samples by comparing their absorbance to the standard curve.[10]

Protocol for Assessing this compound Induced Cytotoxicity using the MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cells of interest cultured in appropriate medium

-

This compound stock solution

-

96-well cell culture plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (570 nm absorbance)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and replace it with the this compound containing medium. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

-

Incubate the cells for the desired treatment period (e.g., 24 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control cells.[11]

Protocol for Measuring cGMP Levels in Response to this compound

This protocol quantifies the intracellular accumulation of cGMP, a key downstream effector of NO signaling.

Materials:

-

Cultured cells

-

This compound stock solution

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation

-

Cell lysis buffer

-

Commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Culture cells to the desired confluency in appropriate culture plates.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 30 minutes) to inhibit cGMP breakdown.[12]

-

Treat the cells with various concentrations of this compound or a vehicle control for the desired time.